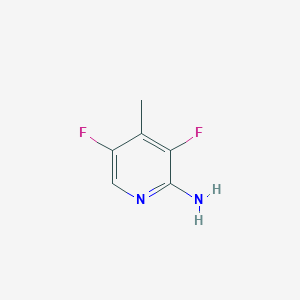

3,5-Difluoro-4-methylpyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUFCUWKEZOOCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1F)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 3,5 Difluoro 4 Methylpyridin 2 Amine

Investigation of Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) reactions on pyridine rings are generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the substituents on the 3,5-Difluoro-4-methylpyridin-2-amine ring significantly influence the outcome of such reactions. The 2-amino group is a strong activating group, while the fluorine atoms are deactivating. The 4-methyl group is weakly activating.

Nitration and sulfonation are common EAS reactions. masterorganicchemistry.com The nitration of benzene, for instance, typically involves the use of nitric acid and a strong acid catalyst like sulfuric acid to generate the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.comlumenlearning.com This electrophile is then attacked by the aromatic ring. masterorganicchemistry.com Similarly, sulfonation is achieved with sulfur trioxide (SO₃) in the presence of sulfuric acid, forming the electrophile HSO₃⁺. masterorganicchemistry.comlumenlearning.com

For substituted pyridines, the position of electrophilic attack is directed by the existing functional groups. Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position. The interplay of these directing effects in this compound would determine the regioselectivity of EAS reactions.

Detailed Analysis of Nucleophilic Aromatic Substitution Pathways Mediated by Fluorine Activation

Nucleophilic aromatic substitution (SNA) is a key reaction for pyridine derivatives, particularly those bearing good leaving groups like halogens. stackexchange.comyoutube.com The fluorine atoms in this compound, activated by the electron-withdrawing pyridine nitrogen, are susceptible to displacement by nucleophiles. The stability of the intermediate Meisenheimer complex, which is enhanced by the presence of electron-withdrawing groups, is crucial for the reaction to proceed. stackexchange.com

The regioselectivity of nucleophilic attack on pyridines generally favors the 2- and 4-positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com In the case of this compound, the fluorine at the 5-position is a likely site for nucleophilic attack.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to a diverse range of substituted pyridine products. youtube.comnih.gov For instance, the reaction of similar fluorinated pyridines with amines can proceed under thermal conditions to yield aminopyridine derivatives. youtube.com

Reactivity of the 2-Amino Group of this compound: Acylation, Alkylation, and Condensation Reactions

The 2-amino group in this compound is a versatile nucleophile and can readily participate in a variety of reactions.

Acylation: The amino group can be acylated using acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional moieties.

Alkylation: Alkylation of the amino group can be achieved with alkyl halides. The regioselectivity of alkylation (N-alkylation vs. ring alkylation) can be influenced by the reaction conditions.

Condensation Reactions: The 2-amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). mdpi.com These reactions are fundamental in the synthesis of various heterocyclic systems. For example, the condensation of 2-aminopyridines with α-haloketones is a well-established method for the synthesis of imidazo[1,2-a]pyridines. amazonaws.com

Transformations Involving the 4-Methyl Substituent (e.g., Radical Reactions, Functional Group Interconversions)

The 4-methyl group of this compound is a site for various chemical transformations.

Radical Reactions: The methyl group can undergo radical halogenation, typically using N-bromosuccinimide (NBS) under photochemical or radical initiator conditions, to introduce a halogen atom. This halogenated intermediate can then be used in subsequent nucleophilic substitution or cross-coupling reactions.

Functional Group Interconversions: The methyl group can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions. Conversely, it can serve as a precursor for the introduction of other functional groups. For example, lithiation of the methyl group with a strong base like n-butyllithium can generate a nucleophilic species that can react with various electrophiles. nih.gov

Application of Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for C-C and C-N Bond Formation with this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. mdpi.com this compound, or its derivatives where a halogen is introduced, can serve as a substrate in these reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.com If this compound were to be halogenated, for instance at the 6-position, the resulting halopyridine could undergo Suzuki coupling with various aryl or vinyl boronic acids to form biaryl or vinylpyridine derivatives. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org This method is highly effective for the synthesis of alkynylpyridines. researchgate.netsoton.ac.uk For example, a bromo-derivative of this compound could be coupled with a variety of terminal alkynes. soton.ac.uk

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. It is known for its high functional group tolerance.

C-N Bond Formation: Transition-metal-free cross-coupling reactions have also been developed for the formation of C-N bonds. For instance, silylboronate-mediated defluorinative cross-coupling of organic fluorides with secondary amines has been reported. nih.gov

Table 1: Examples of Cross-Coupling Reactions with Pyridine Derivatives

| Coupling Reaction | Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd catalyst, 1,4-dioxane/water | 5-Aryl-2-methylpyridin-3-amines | researchgate.net |

| Sonogashira | 2-Amino-3-bromopyridines | Terminal alkynes | Pd(CF₃COO)₂, PPh₃, CuI, Et₃N | 2-Amino-3-alkynylpyridines | researchgate.net |

| Sonogashira | 5- and 6-bromo-3-fluoro-2-cyanopyridines | Terminal alkynes | Pd[PPh₃]₄, CuI, THF/Et₃N | 5- and 6-alkynyl-3-fluoro-2-cyanopyridines | soton.ac.uk |

Cyclization and Heterocyclic Annulation Strategies Utilizing this compound as a Building Block

The structural features of this compound make it an excellent precursor for the synthesis of fused heterocyclic systems.

[4+1] Cyclization: 3-Amino-4-methylpyridines can undergo a formal [4+1] cyclization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form 6-azaindoles. chemrxiv.orgrsc.org This reaction proceeds through the activation of the methyl group. chemrxiv.orgrsc.org The amino group and the activated methyl group provide the four-atom component, and the C1 electrophile from the anhydride completes the five-membered ring.

[4+2] Annulation: While not directly involving this compound, related fluorinated N-heterocycles can be synthesized via [4+2] annulation strategies, highlighting the utility of fluorine-containing building blocks in constructing complex heterocyclic scaffolds. nih.gov

Intramolecular Cyclization: Derivatives of this compound can be designed to undergo intramolecular cyclization to form various fused ring systems. For example, if a suitable functional group is introduced at the 3-position, it could cyclize with the 2-amino group.

Mechanistic Studies of Reaction Pathways Involving this compound

Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Electrophilic Aromatic Substitution: The mechanism involves the formation of a resonance-stabilized carbocation intermediate (Wheland intermediate). lumenlearning.com The stability of this intermediate, which is influenced by the electronic effects of the substituents, determines the reaction rate and regioselectivity.

Nucleophilic Aromatic Substitution: The reaction typically proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex. stackexchange.com The rate-determining step is usually the initial attack of the nucleophile on the aromatic ring. stackexchange.com

[4+1] Cyclization: Mechanistic studies on the formation of 6-azaindoles from 3-amino-4-methylpyridines suggest that the reaction involves the formation of a trifluoroacylated pyridinium (B92312) salt, which activates the methyl group for subsequent cyclization. chemrxiv.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Pyridine |

| Nitric acid |

| Sulfuric acid |

| Sulfur trioxide |

| N-bromosuccinimide |

| n-butyllithium |

| Trifluoroacetic anhydride |

| 5-Bromo-2-methylpyridin-3-amine |

| 2-Amino-3-bromopyridines |

| 5-bromo-3-fluoro-2-cyanopyridine |

| 6-bromo-3-fluoro-2-cyanopyridine |

Spectroscopic and Structural Elucidation of 3,5 Difluoro 4 Methylpyridin 2 Amine and Its Synthesized Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of 3,5-Difluoro-4-methylpyridin-2-amine by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

¹H NMR spectroscopy is fundamental in identifying the chemical environment of protons within a molecule. For this compound, the ¹H NMR spectrum typically exhibits distinct signals corresponding to the methyl group protons and the amine group protons. The chemical shift (δ) of the methyl (CH₃) protons is influenced by the electronic effects of the fluorine atoms and the pyridine (B92270) ring. The amine (NH₂) protons often appear as a broad signal, and its chemical shift can be sensitive to solvent and concentration. The coupling between protons and adjacent fluorine atoms can provide additional structural information through the observation of splitting patterns.

Interactive Data Table: ¹H NMR Data for 2-Amino-4-methylpyridine Analogs

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| 2-Amino-4-methylpyridine | H-3 | 6.20 | d |

| H-5 | 6.37 | dd | |

| H-6 | 7.81 | d | |

| CH₃ | 2.16 | s | |

| NH₂ | 4.68 | br s | |

| 6-(3-Fluoropropyl)-4-methylpyridin-2-amine | H-3 | 6.14 | s |

| H-5 | 6.35 | s | |

| CH₂-F | 4.45 | dt | |

| NH₂ | 4.37 | br s | |

| CH₂ (adjacent to ring) | 2.66 | t | |

| CH₃ | 2.18 | s | |

| CH₂ (middle of chain) | 2.00-2.20 | m |

Note: The data for 2-Amino-4-methylpyridine is provided as a reference for understanding the influence of substituents on chemical shifts. chemicalbook.com The data for 6-(3-Fluoropropyl)-4-methylpyridin-2-amine illustrates the effect of a fluorine-containing side chain. nih.gov 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, 'm' denotes multiplet, and 'br s' denotes broad singlet.

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are significantly influenced by the electronegative fluorine atoms and the amino group. The carbon atoms directly bonded to fluorine (C-3 and C-5) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which are highly characteristic. The carbon of the methyl group will also have a characteristic chemical shift.

Interactive Data Table: ¹³C NMR Data for 4-Methylpyridin-2-amine

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | 159.2 |

| C-3 | 111.9 |

| C-4 | 148.1 |

| C-5 | 115.1 |

| C-6 | 148.8 |

| CH₃ | 21.0 |

Note: This table for the non-fluorinated analog, 4-Methylpyridin-2-amine, serves as a baseline for interpreting the ¹³C NMR spectrum of its difluorinated counterpart. chemicalbook.comnih.gov

¹⁹F NMR is a powerful technique specifically for studying fluorine-containing compounds. nih.gov For this compound, the two fluorine atoms at positions 3 and 5 are chemically equivalent due to the molecule's symmetry, and therefore, they are expected to show a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. Any structural changes or derivatization that disrupts this symmetry would lead to two distinct signals. Proton-fluorine and carbon-fluorine couplings can also be observed, providing valuable connectivity information. For instance, in a related compound, 6-(3-Fluoropropyl)-4-methylpyridin-2-amine, the fluorine atom in the propyl side chain exhibits a chemical shift at approximately -42.6 ppm. nih.gov

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for establishing the complete molecular structure. sdsu.eduyoutube.comoxinst.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For a derivative of this compound, COSY would show correlations between neighboring protons, helping to trace the connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is instrumental in assigning the carbon signals based on the known proton assignments. For example, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). sdsu.edu HMBC is particularly useful for connecting different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons). For instance, the methyl protons would show correlations to the C-3, C-4, and C-5 carbons of the pyridine ring.

These advanced techniques, when used in combination, provide a comprehensive and definitive structural elucidation of this compound and its derivatives. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H, C-H, C=N, C=C, and C-F bonds.

N-H Stretching: The amino group (NH₂) typically shows two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring usually appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group occurs just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring are expected in the 1400-1650 cm⁻¹ region.

The analysis of these vibrational modes provides a molecular fingerprint that can be used to confirm the presence of key functional groups and to study intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.netnih.gov

Interactive Data Table: Characteristic IR Absorption Bands for Related Amino Pyridines

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3444, 3335 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Pyridine Ring (C=C, C=N) | Stretch | 1627, 1521 |

Note: This table provides general ranges for amino pyridine compounds and is useful for interpreting the spectrum of this compound. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

The presence of the pyridine ring, the amino group, and the fluorine atoms will influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λₘₐₓ). The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine. The fluorine atoms may have a smaller effect on the λₘₐₓ. The UV-Vis spectrum can be used to study the extent of conjugation in the molecule and its derivatives. For related 2-aminopyridine (B139424) compounds, absorption bands are typically observed in the UV region. mdpi.comresearchgate.netresearchgate.net For instance, 2-amino-3-methylpyridine (B33374) exhibits absorption bands around 230 nm and 292 nm. mdpi.com

Interactive Data Table: UV-Vis Absorption Data for Related Amino Pyridines

| Compound | Solvent | λₘₐₓ (nm) |

| 2-Amino-3-methylpyridine | Not Specified | 230, 292 |

| 2-Amino-4-methylbenzothiazole | Not Specified | 230, 264 |

Note: This table shows the absorption maxima for structurally related compounds, giving an indication of the expected absorption range for this compound. mdpi.com

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for the precise determination of the molecular formula of this compound. The nominal mass of this compound is 144.05 g/mol , and HRMS can provide the exact mass, confirming the elemental composition of C₆H₆F₂N₂.

The fragmentation pathway of this compound under electron ionization (EI) can be predicted based on the established fragmentation patterns of aromatic amines and fluorinated compounds. The molecular ion peak (M⁺) is expected to be prominent. Key fragmentation steps would likely involve the loss of small neutral molecules or radicals.

A plausible fragmentation pathway for this compound is outlined below:

Initial Ionization : The process begins with the removal of an electron to form the molecular ion, [C₆H₆F₂N₂]⁺˙.

Loss of a Hydrogen Radical : Cleavage of a C-H bond from the methyl group can lead to the formation of an [M-H]⁺ ion.

Loss of a Methyl Radical : α-cleavage, a common pathway for amines, can result in the loss of the methyl group (•CH₃) to form a stable pyridinium (B92312) ion.

Loss of Hydrogen Cyanide (HCN) : A characteristic fragmentation of pyridine rings involves the cleavage of the ring and elimination of HCN.

Loss of Fluoro Radical (•F) : The presence of fluorine atoms allows for the potential loss of a fluorine radical, although this is generally less favorable than other pathways.

The fragmentation of primary aromatic amines often involves the loss of a neutral ammonia (B1221849) (NH₃) molecule. However, in the case of 2-aminopyridines, this is less common. Instead, cleavage of the amino group as a whole or rearrangements within the ring are more likely.

Table 1: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| m/z (predicted) | Proposed Fragment | Notes |

|---|---|---|

| 144 | [C₆H₆F₂N₂]⁺˙ | Molecular Ion |

| 143 | [C₆H₅F₂N₂]⁺ | Loss of a hydrogen radical |

| 129 | [C₅H₃F₂N₂]⁺ | Loss of a methyl radical |

| 117 | [C₅H₅FN₂]⁺ | Loss of HCN from the molecular ion |

| 125 | [C₆H₆FN₂]⁺ | Loss of a fluorine radical |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD), analysis of closely related structures, such as fluorinated pyridines and salts of 2-amino-4-methylpyridine, provides valuable insights into its likely solid-state conformation and crystal packing.

The molecular conformation of this compound is expected to be largely planar, with the pyridine ring forming the core structure. The fluorine atoms and the methyl group will be situated in the plane of the ring, while the amino group may exhibit a slight pyramidalization.

The crystal packing is anticipated to be dominated by hydrogen bonding interactions involving the amino group and the nitrogen atom of the pyridine ring. The amino group can act as a hydrogen bond donor, while the ring nitrogen can act as a hydrogen bond acceptor. These interactions are likely to form chains or sheets of molecules in the crystal lattice. The fluorine atoms may also participate in weaker C-H···F hydrogen bonds, further stabilizing the crystal structure.

For comparison, the crystal structure of 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate reveals a three-dimensional network of O—H···O and N—H···O hydrogen bonds. researchgate.net Similarly, studies on fluorinated pyridines have shown that their crystal packing is influenced by a combination of π-π stacking and halogen bonding interactions. acs.orgfigshare.com

Table 2: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pna2₁ |

| Key Interactions | N-H···N hydrogen bonds, C-H···F interactions, π-π stacking |

Complementary Spectroscopic Techniques (e.g., Raman Spectroscopy, Circular Dichroism)

Raman Spectroscopy

Raman spectroscopy is a valuable tool for probing the vibrational modes of this compound. The Raman spectrum is expected to show characteristic bands corresponding to the vibrations of the pyridine ring, the C-F bonds, the C-N bond, the N-H bonds, and the methyl group.

Based on studies of related fluorinated and aminopyridines, the following assignments can be predicted:

Pyridine Ring Vibrations : Strong bands in the region of 1600-1400 cm⁻¹ are characteristic of the pyridine ring stretching modes.

C-F Stretching Vibrations : The C-F stretching modes are expected to appear in the 1300-1100 cm⁻¹ region.

N-H Bending Vibrations : The in-plane bending of the N-H bonds of the amino group will likely give rise to a band around 1650-1550 cm⁻¹.

Methyl Group Vibrations : C-H stretching and bending vibrations of the methyl group will be observed in the 3000-2800 cm⁻¹ and 1470-1370 cm⁻¹ regions, respectively.

Table 3: Predicted Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3400-3200 | N-H stretching |

| ~3000-2800 | C-H stretching (methyl) |

| ~1620 | Pyridine ring stretching |

| ~1580 | N-H bending |

| ~1450 | C-H bending (methyl) |

| ~1250 | C-F stretching |

| ~1000 | Pyridine ring breathing |

Circular Dichroism (CD)

Circular dichroism spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is primarily used for the analysis of chiral molecules. Since this compound is an achiral molecule, it will not exhibit a circular dichroism spectrum on its own.

However, an induced circular dichroism (ICD) spectrum could be observed if the molecule is placed in a chiral environment, such as when complexed with a chiral host molecule or dissolved in a chiral solvent. nih.gov The observation of an ICD spectrum would provide information about the interactions between the achiral guest and the chiral host.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation studies focusing specifically on the compound This compound are not present in the public domain. As a result, the creation of an article with specific, detailed research findings and data tables as requested in the prompt is not possible.

To generate the specified content, published research employing methods such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, or Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) modeling for this exact molecule would be required. The search results yielded information on related compounds (e.g., other substituted pyridines or difluoroanilines) or general descriptions of the computational methods themselves, but no studies containing the specific energetic, structural, or spectroscopic data for this compound.

Therefore, in adherence with the instructions to provide scientifically accurate information and avoid introducing content outside the explicit scope of the requested compound, the article cannot be generated.

Computational and Theoretical Investigations of 3,5 Difluoro 4 Methylpyridin 2 Amine

Ab Initio and Semi-Empirical Calculations for Fundamental Electronic Properties

The fundamental electronic properties of 3,5-Difluoro-4-methylpyridin-2-amine can be robustly investigated using a variety of computational methods, ranging from semi-empirical techniques to more rigorous ab initio and Density Functional Theory (DFT) calculations. These methods provide insights into the molecule's geometry, electron distribution, and molecular orbitals.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), and DFT are instrumental in determining the optimized molecular geometry and electronic structure. For a molecule like this compound, DFT methods, particularly with hybrid functionals like B3LYP or M06-2X, are often employed due to their balance of computational cost and accuracy. researchgate.netrsc.org

Key electronic properties that can be calculated include the dipole moment, ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. In substituted aminopyridines, the HOMO is typically localized on the amino group and the pyridine (B92270) ring, while the LUMO is distributed over the ring system. researchgate.net The presence of two electron-withdrawing fluorine atoms is expected to lower the energies of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and, consequently, the molecule's reactivity and spectral properties.

The methyl group, being electron-donating, will likely have an opposing electronic effect to the fluorine atoms, leading to a nuanced charge distribution across the pyridine ring. Natural Bond Orbital (NBO) analysis can further elucidate the nature of the intramolecular interactions and charge delocalization.

Semi-empirical methods, while less accurate than ab initio or DFT, can be useful for preliminary calculations or for studying larger systems. However, for a detailed and accurate understanding of the electronic properties of a substituted pyridine like this compound, DFT calculations are generally the preferred approach.

Table 1: Representative Calculated Electronic Properties of Substituted Aminopyridines (Analogous Systems)

| Property | 4-Aminopyridine (B3LYP/6-31+G(d,p)) | 3,4-Diaminopyridine (B3LYP/6-31+G(d,p)) |

|---|---|---|

| HOMO Energy (eV) | -5.89 | -5.67 |

| LUMO Energy (eV) | -0.65 | -0.54 |

| HOMO-LUMO Gap (eV) | 5.24 | 5.13 |

| Dipole Moment (Debye) | 4.12 | 3.89 |

Note: This table presents data for analogous compounds to illustrate the types of properties calculated. The values are representative and taken from computational studies on aminopyridines. researchgate.net

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for exploring the potential reaction mechanisms involving this compound. By mapping the potential energy surface for a given reaction, intermediates, and transition states can be identified, and activation energies can be calculated. This provides valuable insights into the feasibility and kinetics of different reaction pathways.

For this compound, several types of reactions could be computationally investigated:

Electrophilic Aromatic Substitution: The fluorine and amino groups will influence the regioselectivity of electrophilic attack on the pyridine ring. Computational modeling can predict the most likely sites of substitution by calculating the energies of the sigma complexes (Wheland intermediates) for attack at different positions.

Nucleophilic Aromatic Substitution: While the amino group is an activating group, the fluorine atoms are good leaving groups, potentially allowing for nucleophilic aromatic substitution reactions. Computational studies can model the reaction pathway, including the Meisenheimer complex intermediate, to determine the activation barriers for substitution at the C3 and C5 positions.

Reactions involving the Amino Group: The reactivity of the exocyclic amino group, such as in acylation or alkylation reactions, can also be modeled. Transition state theory can be used to calculate the rate constants for these reactions.

The study of reaction mechanisms for fluorinated pyridines at metal centers has shown that C-F and C-H bond activation are competing pathways. acs.orgnih.gov Computational modeling of the interaction of this compound with transition metals could reveal preferences for specific coordination modes and subsequent activation pathways.

The identification of transition states is a crucial aspect of these investigations. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of the reaction. Computational methods can locate transition state geometries and frequencies, with the presence of a single imaginary frequency confirming the nature of the transition state.

Benchmarking of Theoretical Models Against Experimental Data

The reliability of computational predictions is highly dependent on the chosen theoretical model, which includes the level of theory (e.g., DFT functional) and the basis set. Therefore, it is essential to benchmark these models against available experimental data or high-level theoretical calculations. acs.org

For pyridine and its derivatives, numerous benchmark studies have been conducted to assess the performance of various computational methods. researchgate.netrsc.org These studies often compare calculated properties such as molecular geometries, vibrational frequencies, and acidity constants (pKa) with experimental values.

In the case of this compound, experimental data on its geometry (e.g., from X-ray crystallography or microwave spectroscopy) and spectroscopic properties (e.g., IR and Raman frequencies) would be invaluable for benchmarking. In the absence of direct experimental data for the target molecule, data from closely related compounds can be used.

A typical benchmarking workflow would involve:

Selecting a range of DFT functionals (e.g., B3LYP, CAM-B3LYP, M06-2X, ωB97X-D) and basis sets (e.g., Pople-style like 6-311+G(d,p) or Dunning's correlation-consistent sets like cc-pVTZ). researchgate.netrsc.org

Calculating key properties for which reliable experimental data exists for analogous molecules.

Comparing the calculated results with the experimental data to determine the mean absolute error for each theoretical model.

Table 2: Representative Mean Unsigned Errors for pKa Prediction of Substituted Pyridinium (B92312) Ions with Different DFT Functionals

| DFT Functional | Mean Unsigned Error (pKa units) |

|---|---|

| B3LYP | 0.85 |

| PBE0 | 0.90 |

| M06 | 0.75 |

Note: This table is based on benchmark studies of substituted pyridinium ions and illustrates the process of comparing different computational models. acs.org

Based on such benchmarking studies, it has been found that certain functionals, such as M06-2X and ωB97X-D, often provide better accuracy for non-covalent interactions and thermochemistry, which can be important for studying reaction mechanisms. researchgate.netrsc.org The choice of basis set is also crucial, with triple-ζ basis sets generally recommended for accurate results. researchgate.netrsc.org Once a reliable theoretical model is established through benchmarking, it can be used with greater confidence to predict the properties and reactivity of this compound for which experimental data is not available.

Applications of 3,5 Difluoro 4 Methylpyridin 2 Amine in Fundamental Academic Research

Role as a Versatile Synthetic Building Block in Complex Molecule Construction

As a substituted aminopyridine, 3,5-Difluoro-4-methylpyridin-2-amine is well-suited to serve as a versatile starting material or intermediate in the synthesis of more complex molecular architectures. The strategic placement of fluorine atoms can significantly influence the electronic properties and reactivity of the pyridine (B92270) ring, making it an attractive component for medicinal and materials chemistry.

Precursor for Advanced Fluorinated Heterocyclic Systems

The incorporation of fluorine into heterocyclic systems is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. This compound could serve as a key precursor for a variety of advanced heterocyclic systems. The primary amine group is a reactive handle for numerous chemical transformations, including cyclization reactions to form fused ring systems such as imidazo[1,2-a]pyridines, which are common scaffolds in pharmaceutical research. The fluorine atoms can direct or modulate subsequent reactions on the pyridine ring, such as lithiation or coupling reactions, enabling the construction of novel, highly functionalized fluorinated molecules.

Intermediate in the Synthesis of Scaffolds for Chemical Biology Studies

Chemical biology relies on the synthesis of novel molecular scaffolds to probe biological systems. The 3,5-difluoro-4-methylpyridine core represents a unique scaffold that can be elaborated into libraries of compounds for screening purposes. The amine functionality allows for the attachment of various pharmacophores or linker groups through amide bond formation or other coupling chemistries. The resulting derivatives could be used to explore new chemical space in the search for potent and selective modulators of biological targets, such as enzymes or receptors. The distinct substitution pattern of this building block offers a unique three-dimensional shape and electronic distribution compared to non-fluorinated or alternatively substituted pyridines.

Contribution to Structure-Reactivity and Structure-Function Relationship Studies in Chemical Systems

The specific arrangement of substituents on this compound makes it a valuable tool for systematic studies of structure-activity relationships (SAR). The electron-withdrawing nature of the two fluorine atoms significantly impacts the basicity of the pyridine nitrogen and the nucleophilicity of the amino group, providing a unique electronic profile for probing molecular interactions.

Elucidation of Molecular Recognition Principles Through In Vitro Ligand-Target Interactions

In medicinal chemistry, understanding how a ligand binds to its biological target is crucial for rational drug design. Fluorine atoms are known to participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity. By incorporating the this compound moiety into a series of potential ligands, researchers could systematically investigate the role of these fluorine atoms in molecular recognition. Comparing the binding data of these fluorinated analogues with their non-fluorinated counterparts would provide precise insights into the structure-function relationships governing ligand-target interactions. For example, studies on related fluorinated aminopyridines have shown their utility as inhibitors of kinases and other enzymes, where the fluorine atoms contribute to target engagement researchgate.netacs.org.

Mechanistic Studies of Chemical Processes and Catalysis

Although no specific studies have been published, the unique electronic properties of this compound suggest its potential use in mechanistic studies. The compound could act as a ligand for transition metal catalysts, where the fluorine substituents would modulate the electronic environment of the metal center, thereby influencing the catalyst's activity and selectivity. Furthermore, its defined structure could be useful in studying reaction mechanisms where proton transfer or hydrogen bonding involving the aminopyridine moiety is a key step.

Future Directions and Emerging Research Avenues for 3,5 Difluoro 4 Methylpyridin 2 Amine

Exploration of Sustainable and Green Chemistry Routes for Synthesis

The chemical industry's shift towards sustainability is driving research into greener synthetic methodologies. For compounds like 3,5-Difluoro-4-methylpyridin-2-amine, future efforts will likely focus on minimizing waste, reducing energy consumption, and utilizing more environmentally benign reagents and solvents.

Key research directions include:

Solvent Selection: Moving away from traditional volatile organic compounds towards greener alternatives such as water, supercritical fluids, or bio-derived solvents. nih.gov

Catalyst Development: Designing non-toxic and recyclable catalysts to replace stoichiometric reagents, thereby improving atom economy.

Energy Efficiency: Investigating alternative energy sources like sonochemistry or microwave irradiation, which can significantly shorten reaction times and reduce energy usage compared to conventional heating. nih.gov A comparative analysis using green chemistry metrics, such as the DOZNTM 2.0 tool, has shown that sonochemical methods can be substantially "greener" than classical approaches. nih.gov

Waste Valorization: Developing processes where by-products are minimized or can be converted into valuable secondary products.

These approaches align with the core principles of green chemistry, aiming to make the synthesis of fluorinated pyridines more economical and ecologically responsible. nih.govsci-hub.se

Development of Advanced Catalytic Methods for Selective Functionalization

While the synthesis of the core this compound structure is established, the next frontier lies in its precise and selective functionalization. Advanced catalytic methods are pivotal for modifying the molecule at specific positions to tune its properties.

Emerging research areas involve:

C-H Bond Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized substrates. pkusz.edu.cnblogspot.com Research into catalysts that can selectively activate and transform a specific C-H bond on the pyridine (B92270) ring or the methyl group is a high-priority area. For instance, methods for the site-selective C-H fluorination of pyridines adjacent to the nitrogen atom using reagents like silver(II) fluoride (B91410) have been developed, showcasing the potential for direct, late-stage modifications. nih.govorgsyn.orgpsu.edu

Asymmetric Catalysis: For applications where stereochemistry is crucial, the development of chiral catalysts for the enantioselective functionalization of the pyridine core or its derivatives is essential. This includes the asymmetric hydrogenation of fluoropyridines to produce enantioenriched fluorinated piperidines, which are valuable building blocks. nih.govacs.org

Photoredox Catalysis: Utilizing visible light to drive chemical transformations offers mild reaction conditions and unique reactivity patterns. Exploring photoredox-catalyzed reactions for the derivatization of this compound could unlock novel synthetic pathways.

The table below summarizes catalytic strategies applicable to fluorinated pyridine systems.

| Catalytic Strategy | Target Transformation | Potential Advantages |

| Palladium-Catalyzed Hydrogenation | Reduction of fluoropyridines | Access to fluorinated piperidines, robust and simple method. nih.gov |

| Rhodium-Catalyzed Hydrogenation | Dearomatization-hydrogenation | Highly diastereoselective formation of all-cis-multifluorinated piperidines. nih.gov |

| Silver-Mediated Fluorination | Direct C-H Fluorination | High site-selectivity, mild conditions, broad functional group tolerance. nih.govorgsyn.org |

Integration with Automated Synthesis and Flow Chemistry Technologies

To accelerate the discovery and optimization of new molecules derived from this compound, researchers are turning to automated synthesis and flow chemistry. These technologies offer enhanced control, safety, and scalability compared to traditional batch methods. mdpi.com

Key developments in this area include:

Continuous Flow Reactors: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety, especially for highly exothermic or hazardous reactions. organic-chemistry.orgresearchgate.net The use of packed-bed microreactors can enable safer, greener, and more efficient processes, with demonstrated long-term operational stability. organic-chemistry.orgresearchgate.net

Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses, purifications, and analyses with high throughput. researchgate.netnih.gov This enables the rapid generation of libraries of derivatives of this compound for screening in various applications. An automated robotic method has been successfully established for the radiosynthesis of complex molecules, demonstrating the feasibility of this approach for intricate chemical preparations. researchgate.netnih.gov

In-line Analysis: Integrating analytical techniques (like NMR or mass spectrometry) directly into a flow system allows for real-time reaction monitoring and optimization, speeding up the development of new synthetic protocols.

The adoption of these technologies can significantly reduce the time from molecular design to the production of sufficient quantities for testing and further research. sci-hub.semdpi.com

Discovery of Novel Reactivity Patterns and Unexpected Transformations

A fundamental aspect of synthetic chemistry is the discovery of new reactions. The unique electronic properties conferred by the two fluorine atoms, the amino group, and the methyl group on the pyridine ring of this compound suggest that it may exhibit novel reactivity.

Future research could focus on:

Unconventional Nucleophilic Aromatic Substitution (SNAr): While the fluorine atoms can act as leaving groups in SNAr reactions, exploring reactions with a wider range of complex nucleophiles could lead to unexpected products. psu.edu

Ring Transformation Reactions: Investigating conditions that could induce ring-opening, ring-expansion, or rearrangement of the difluorinated pyridine core could provide access to entirely new heterocyclic scaffolds. mdpi.com

Reactions at the Methyl Group: While much focus is on the pyridine ring, exploring selective functionalization of the 4-methyl group via radical or organometallic pathways could yield valuable derivatives.

Dearomatization Processes: Developing new methods to convert the aromatic pyridine ring into non-aromatic, three-dimensional structures like piperidines is a growing area of interest, providing access to new chemical space. nih.gov

Systematic investigation of the compound's reactivity under a broad range of conditions (e.g., with different catalysts, reagents, and energy sources) will be key to uncovering these new transformations.

Synergistic Approaches Combining Advanced Spectroscopic, Computational, and Synthetic Methodologies

The integration of computational chemistry with experimental work provides a powerful paradigm for modern chemical research. This synergy allows for a deeper understanding of molecular structure, properties, and reactivity, which can guide synthetic efforts.

Future directions in this synergistic approach include:

Computational Prediction of Reactivity: Using Density Functional Theory (DFT) and other quantum chemical methods to model reaction pathways, predict regioselectivity, and calculate activation energies for potential transformations of this compound. nih.govresearchgate.net Such studies can help prioritize experimental investigations and explain observed outcomes.

Spectroscopic Characterization and Analysis: Combining advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) with computational predictions to unambiguously determine the structure of new derivatives. nih.govnih.gov Computational modeling of IR and Raman spectra can also aid in the interpretation of experimental data. nih.gov

In Silico Design of Functional Molecules: Using computational tools to design novel derivatives of this compound with desired electronic, optical, or binding properties before committing to their synthesis. This is particularly relevant in materials science and drug discovery.

The table below highlights the interplay between these methodologies.

| Methodology | Application for this compound | Expected Outcome |

| Computational Chemistry (DFT) | Predict reaction sites, calculate spectroscopic properties, model intermolecular interactions. researchgate.net | Rational design of experiments, understanding of structure-property relationships. researchgate.netnih.gov |

| Advanced Spectroscopy (NMR, X-Ray) | Determine precise molecular and crystal structures, analyze molecular conformation. nih.govnih.gov | Unambiguous characterization of novel compounds. |

| Synthetic Chemistry | Execute computationally-guided reaction designs, validate theoretical predictions. | Efficient synthesis of target molecules with desired properties. |

Potential for New Applications in Niche Areas of Chemical Research

The unique substitution pattern of this compound makes it an attractive scaffold for exploration in various niche areas of chemical research beyond its traditional use as a pharmaceutical intermediate.

Agrochemical Research: Fluorinated heterocycles are a cornerstone of modern agrochemicals. nih.govsemanticscholar.org The title compound could serve as a starting point for the discovery of new research tools to probe biological pathways in plants or pests. Methylpyridine derivatives are key components in the fourth generation of high-efficacy, low-toxicity agrochemical products. agropages.com

Materials Science: Pyridine derivatives are being investigated for applications in materials science, for instance, as corrosion inhibitors. nih.govnih.gov The fluorine atoms in this compound could impart unique properties such as altered surface adhesion, thermal stability, or electronic characteristics, making its derivatives interesting candidates for new functional materials or as research tools to study material properties. nih.gov

Exploration in these areas involves synthesizing novel derivatives and screening them for specific functionalities, potentially opening up entirely new fields of application for this versatile chemical building block.

Q & A

Q. What are the primary synthetic routes for 3,5-difluoro-4-methylpyridin-2-amine, and what methodological considerations are critical for reproducibility?

The compound is typically synthesized via nucleophilic substitution of pentafluoropyridine. A common method involves reacting pentafluoropyridine with sodium azide to introduce the amine group, followed by methyl group substitution under controlled conditions (e.g., using methylating agents like methyl iodide). Key considerations include:

- Temperature control (reactions often require reflux conditions).

- Solvent selection (polar aprotic solvents like DMF or acetonitrile enhance reactivity).

- Purification via column chromatography or recrystallization to isolate the product from byproducts like 3,5-dichloro-2,4,6-trifluoropyridine .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, particularly to resolve fluorine atom positions and confirm substitution patterns .

- NMR spectroscopy : NMR is critical for identifying fluorine environments, while NMR distinguishes methyl and amine protons.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula , with fragmentation patterns confirming stability .

Q. What are the dominant chemical reactivity patterns of this compound in nucleophilic substitution and coupling reactions?

- Nucleophilic substitution : Fluorine atoms at positions 3 and 5 are susceptible to substitution with nucleophiles (e.g., methoxide, azide) under basic conditions. Steric hindrance from the methyl group at position 4 influences regioselectivity .

- Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids is feasible at position 2 (amine-directed), enabling functionalization for drug discovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for fluorine-containing pyridine derivatives?

Discrepancies in fluorine positioning (e.g., disorder in X-ray structures) require:

- High-resolution data collection ().

- Use of SHELXL’s restraints (e.g., DFIX, SADI) to refine fluorine positions while accounting for thermal motion .

- Validation against computational models (DFT-optimized geometries) to assess bond-length deviations .

Q. What strategies optimize reaction yields for derivatives of this compound in multi-step syntheses?

- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) enhance coupling efficiency in Suzuki reactions.

- Solvent effects : Trifluoroacetic acid (TFA) promotes selective transformations by stabilizing intermediates, as shown in analogous pyridine derivatives .

- In-situ monitoring : Use NMR to track substitution progress and minimize side reactions .

Q. How do computational methods (e.g., DFT) aid in predicting the pharmacokinetic behavior of this compound?

- Solubility and bioavailability : DFT-calculated logP values predict lipophilicity, while molecular dynamics simulations model membrane permeability.

- Metabolic stability : Docking studies with cytochrome P450 enzymes identify potential oxidation sites (e.g., methyl group at position 4) .

Q. What experimental designs mitigate challenges in studying biological interactions of fluorinated pyridines?

- Fluorine bioisosterism : Replace fluorine with hydrogen or chlorine in analogs to isolate electronic vs. steric effects on target binding.

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity with biomolecules (e.g., kinases) while accounting for pH-dependent amine protonation .

Data Contradictions and Methodological Gaps

- Synthetic byproducts : Discrepancies in reported yields (e.g., azide vs. methoxide substitutions) highlight the need for standardized reaction conditions .

- Biological activity : Limited in vivo data necessitate comparative studies with structurally related compounds (e.g., 3,5-dichloropyridin-4-amine) to validate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.